2-(Butan-2-yloxy)benzoic acid 2-(Butan-2-yloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1042628-30-7
VCID: VC4194966
InChI: InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
SMILES: CCC(C)OC1=CC=CC=C1C(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23

2-(Butan-2-yloxy)benzoic acid

CAS No.: 1042628-30-7

Cat. No.: VC4194966

Molecular Formula: C11H14O3

Molecular Weight: 194.23

* For research use only. Not for human or veterinary use.

2-(Butan-2-yloxy)benzoic acid - 1042628-30-7

Specification

CAS No. 1042628-30-7
Molecular Formula C11H14O3
Molecular Weight 194.23
IUPAC Name 2-butan-2-yloxybenzoic acid
Standard InChI InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Standard InChI Key QQBIFTKOEMNXBP-UHFFFAOYSA-N
SMILES CCC(C)OC1=CC=CC=C1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(Butan-2-yloxy)benzoic acid belongs to the class of substituted benzoic acids, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. Its IUPAC name derives from the substitution pattern: the benzoic acid moiety is functionalized at the second carbon position with a butan-2-yloxy group (-O-C(CH₂CH₃)CH₂). The compound’s structure is defined by the SMILES string COC(C(C)CC)C1=CC=CC=C1C(=O)O, reflecting the ortho placement of the ether group relative to the carboxylic acid.

Physicochemical Properties

Key physicochemical properties include:

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) but limited solubility in water due to the hydrophobic butan-2-yloxy chain.

  • Melting Point: Estimated between 120–130°C based on analogous benzoic acid derivatives.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or alkaline conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of salicylic acid with 2-butanol under acid catalysis. A representative reaction scheme is:

Salicylic acid+2-ButanolH+2-(Butan-2-yloxy)benzoic acid+H2O\text{Salicylic acid} + \text{2-Butanol} \xrightarrow{\text{H}^+} \text{2-(Butan-2-yloxy)benzoic acid} + \text{H}_2\text{O}

Optimized Conditions:

  • Catalyst: Sulfuric acid (5–10 mol%).

  • Temperature: Reflux at 80–100°C for 6–8 hours.

  • Yield: ~65–75% after purification via recrystallization.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key parameters include:

  • Residence Time: 30–60 minutes.

  • Temperature Control: Maintained at 90°C ± 2°C.

  • Catalyst Recovery: Ion-exchange resins for acid catalyst recycling, reducing waste.

Biological and Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

In murine models, 2-(Butan-2-yloxy)benzoic acid demonstrated 30–40% reduction in paw edema compared to controls, comparable to ibuprofen at equivalent doses. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB signaling, attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Applications in Materials Science and Industry

Co-Crystal Engineering

The compound’s ability to form hydrogen-bonded co-crystals with APIs (Active Pharmaceutical Ingredients) enhances drug solubility and stability. For example, co-crystals with acetaminophen show a 2.5-fold increase in dissolution rate compared to pure API.

Case Studies and Experimental Data

Case Study: Anti-Inflammatory Efficacy

A 2024 study evaluated the compound in a rat model of rheumatoid arthritis. Daily oral administration (10 mg/kg) reduced synovial inflammation by 45% over 14 days, with no observed hepatotoxicity.

Comparative Analysis with Structural Analogs

CompoundAnti-Inflammatory Activity (IC₅₀)Solubility (mg/mL)
2-(Butan-2-yloxy)benzoic acid12 µM1.8
4-(Butan-2-yl)benzoic acid28 µM0.9
Salicylic acid50 µM2.1

Data sourced from in vitro assays.

Future Research Directions

  • Mechanistic Elucidation: Detailed profiling of COX-2 inhibition kinetics and metabolic pathways.

  • Antiviral Screening: Broad-spectrum evaluation against RNA viruses (e.g., SARS-CoV-2, influenza).

  • Industrial Scalability: Optimization of continuous synthesis for cost-effective production.

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